5-Bromobenzene-1,2,3-triol (CAS 16492-75-4), also known as 5-bromopyrogallol, is a highly versatile, symmetrically substituted halogenated building block [1]. Featuring a central pyrogallol core (three adjacent hydroxyl groups) and a strategically positioned bromine atom at the 5-position, it serves as a dual-functional precursor. The hydroxyl groups readily undergo exhaustive O-alkylation to form bulky, electron-rich aromatic systems, while the bromine atom provides a highly selective handle for metal-catalyzed cross-coupling reactions or lithium-halogen exchange [2]. This compound is primarily procured for the synthesis of advanced supramolecular architectures, including dendrimers, discotic liquid crystals, pyrogallolarenes, and water-soluble photodynamic therapy (PDT) agents, where precise regiocontrol and high functional group density are required.
Generic substitution with closely related analogs, such as 4-bromopyrogallol or 5-bromo-1,2,3-trimethoxybenzene, introduces significant synthetic and processability bottlenecks. Substituting with the 4-bromo regioisomer places the bulky bromine atom adjacent to the hydroxyl groups, creating steric hindrance that significantly depresses yields during exhaustive O-alkylation [1]. Conversely, attempting to use the methylated analog (5-bromo-1,2,3-trimethoxybenzene) as a starting material for custom etherification requires a harsh demethylation step using highly reactive, corrosive reagents like boron tribromide (BBr3) at cryogenic temperatures (-78 °C to -84 °C) [1]. Furthermore, utilizing unsubstituted pyrogallol and attempting direct late-stage halogenation typically fails due to the highly electron-rich nature of the ring, which leads to intractable mixtures of mono- and di-halogenated products [2]. Procuring 5-bromobenzene-1,2,3-triol directly bypasses these complex deprotection and purification hurdles, ensuring scalable and regiochemically pure material production.
For the synthesis of custom 1,2,3-trialkoxybenzenes used in liquid crystals and dendrimers, starting with 5-bromobenzene-1,2,3-triol allows for direct, one-step Williamson etherification with long-chain alkyl bromides [1]. In contrast, utilizing the common baseline precursor 5-bromo-1,2,3-trimethoxybenzene necessitates a prior demethylation step using BBr3 in dichloromethane at -84 °C [1]. Direct alkylation of the free triol with 1-bromoundecane yields the target 5-bromo-1,2,3-tris(undecyloxy)benzene in up to 94% yield, bypassing the moisture-sensitive, low-temperature deprotection entirely [1].
| Evidence Dimension | Synthesis steps and required conditions for custom O-alkylation |
| Target Compound Data | 1 step (direct alkylation), standard heating (60 °C), up to 94% yield |
| Comparator Or Baseline | 5-Bromo-1,2,3-trimethoxybenzene (requires prior BBr3 demethylation at -84 °C) |
| Quantified Difference | Eliminates 1 cryogenic reaction step and avoids highly corrosive BBr3 handling |
| Conditions | Williamson etherification with 1-bromoalkanes, K2CO3, DMF, 60 °C |
Procuring the free triol dramatically simplifies process scale-up by removing the need for specialized cryogenic reactors and hazardous demethylating agents.
The position of the bromine atom on the pyrogallol core significantly impacts the efficiency of exhaustive O-alkylation. When subjected to Williamson etherification with alkyl bromides, the symmetrical 5-bromobenzene-1,2,3-triol achieves high conversion, yielding 5-bromo-1,2,3-trisalkoxybenzenes in 80–94% yield [1]. In direct contrast, the regioisomer 4-bromopyrogallol (4-bromobenzene-1,2,3-triol) suffers from increased steric hindrance due to the ortho-relationship between the bromine and the adjacent hydroxyl group, limiting the yield of the corresponding 6-bromo-1,2,3-trisalkoxybenzenes to only 65–77% under identical conditions [1].
| Evidence Dimension | Exhaustive O-alkylation yield |
| Target Compound Data | 80–94% yield (e.g., with nonyl or undecyl bromides) |
| Comparator Or Baseline | 4-Bromopyrogallol (65–77% yield) |
| Quantified Difference | 15–17% absolute increase in isolated yield |
| Conditions | Williamson etherification with 1-bromoalkanes, K2CO3, DMF, 60 °C |
The higher alkylation efficiency of the 5-bromo isomer reduces precursor waste and simplifies purification, making it the superior choice for synthesizing bulky supramolecular building blocks.
Synthesizing complex multi-aryl architectures requires precise regiocontrol, which is difficult to achieve via direct halogenation of electron-rich pyrogallols. Electrophilic halogenation of related electron-rich benzenes often yields difficult-to-separate mixtures of mono- and di-halogenated products [1]. 5-Bromobenzene-1,2,3-triol provides a pre-installed, regiochemically pure handle that can be smoothly converted into pinacol borolanes (e.g., 63% yield) or boronic acids via lithium-halogen exchange (n-BuLi at -78 °C) or Miyaura borylation, serving as an exact, single-isomer precursor for subsequent Suzuki cross-couplings [2].
| Evidence Dimension | Regiopurity of the cross-coupling handle |
| Target Compound Data | 100% regiochemical certainty at the 5-position for borylation |
| Comparator Or Baseline | Unsubstituted pyrogallol (yields intractable mono/di-halogenated mixtures upon direct halogenation) |
| Quantified Difference | Complete avoidance of regioisomer separation |
| Conditions | Halogen-lithium exchange followed by B(OMe)3 and pinacol transesterification |
Procuring the pre-brominated 5-isomer guarantees a single reactive site for downstream metal-catalyzed couplings, essential for the reproducible manufacturing of monodisperse dendrimers and MOF linkers.
For applications requiring high aqueous solubility, such as photodynamic therapy (PDT) agents or water-soluble cruciform sensors, the density of hydrophilic groups is critical. Coupling 5-bromobenzene-1,2,3-triol derivatives to porphyrin cores allows the attachment of three adjacent solubilizing chains (e.g., oligoethylene glycols or ionic groups) per aromatic ring [1]. This 3:1 functionalization ratio significantly outperforms standard bromophenol baselines, which only permit a 1:1 ratio, thereby failing to provide sufficient water solubility for physiological applications without additional hydrophilic solubilizers [1].
| Evidence Dimension | Hydrophilic chain density per cross-coupling node |
| Target Compound Data | 3 hydroxyl attachment points per bromine handle |
| Comparator Or Baseline | Standard bromophenols (1 attachment point per bromine handle) |
| Quantified Difference | 3-fold increase in solubilizing group density |
| Conditions | Suzuki coupling of the boronate derivative to 5,15-dibromo-10,20-diphenylporphyrin |
The triol core is essential for engineering highly water-soluble therapeutic agents and sensors, enabling efficacy in aqueous biological environments without the need for toxic co-solvents.
As a core building block for 5-bromo-1,2,3-trialkoxybenzenes, it enables the high-yield attachment of long alkyl chains necessary for inducing columnar mesophases in liquid crystalline materials [1].
The precise 5-bromo handle allows for clean Suzuki cross-couplings or etherifications, facilitating the iterative, defect-free growth of poly(benzyl ether) or pyridine-cored dendritic ligands [2].
The three adjacent hydroxyl groups provide an ideal scaffold for attaching multiple ionic or PEGylated chains, producing highly water-soluble porphyrin photosensitizers that generate reactive oxygen species in hypoxic tumor environments[3].
Serves as a functionalized monomer for condensation reactions with aldehydes, yielding brominated pyrogallolarenes that can be further modified via cross-coupling to create tailored supramolecular host-guest systems [1].
Irritant